molecular formula C30H32Cl2N8O4 B13828926 N-(4-(4-(4-(((2R,4S)-2-((1H-1,2,4-Triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)phenyl)hydrazinecarboxamide

N-(4-(4-(4-(((2R,4S)-2-((1H-1,2,4-Triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)phenyl)hydrazinecarboxamide

Cat. No.: B13828926
M. Wt: 639.5 g/mol
InChI Key: DPUDRFOQNBKHMF-YZNIXAGQSA-N
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Description

N-(4-(4-(4-(((2R,4S)-2-((1H-1,2,4-Triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)phenyl)hydrazinecarboxamide is a complex organic compound that features a triazole ring, a dioxolane ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(4-(((2R,4S)-2-((1H-1,2,4-Triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)phenyl)hydrazinecarboxamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate precursor.

    Formation of the Dioxolane Ring: This step involves the reaction of a diol with an aldehyde or ketone under acidic conditions.

    Formation of the Piperazine Ring: This can be synthesized through the reaction of ethylenediamine with a suitable dihalide.

    Coupling Reactions: The final compound is formed through a series of coupling reactions, often involving the use of coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(4-(((2R,4S)-2-((1H-1,2,4-Triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)phenyl)hydrazinecarboxamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a potential drug candidate for treating various diseases.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(4-(4-(((2R,4S)-2-((1H-1,2,4-Triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)phenyl)hydrazinecarboxamide would depend on its specific application. In medicinal chemistry, it might act by binding to a specific protein or enzyme, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

N-(4-(4-(4-(((2R,4S)-2-((1H-1,2,4-Triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)phenyl)hydrazinecarboxamide can be compared with other similar compounds such as:

    Fluconazole: A triazole antifungal agent.

    Ketoconazole: Another triazole antifungal agent.

    Itraconazole: A triazole antifungal agent with a similar structure.

Properties

Molecular Formula

C30H32Cl2N8O4

Molecular Weight

639.5 g/mol

IUPAC Name

1-amino-3-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]urea

InChI

InChI=1S/C30H32Cl2N8O4/c31-21-1-10-27(28(32)15-21)30(18-40-20-34-19-35-40)43-17-26(44-30)16-42-25-8-6-24(7-9-25)39-13-11-38(12-14-39)23-4-2-22(3-5-23)36-29(41)37-33/h1-10,15,19-20,26H,11-14,16-18,33H2,(H2,36,37,41)/t26-,30-/m0/s1

InChI Key

DPUDRFOQNBKHMF-YZNIXAGQSA-N

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)NN)C3=CC=C(C=C3)OC[C@H]4CO[C@](O4)(CN5C=NC=N5)C6=C(C=C(C=C6)Cl)Cl

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)NN)C3=CC=C(C=C3)OCC4COC(O4)(CN5C=NC=N5)C6=C(C=C(C=C6)Cl)Cl

Origin of Product

United States

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